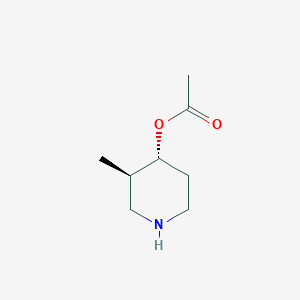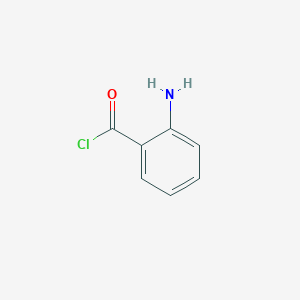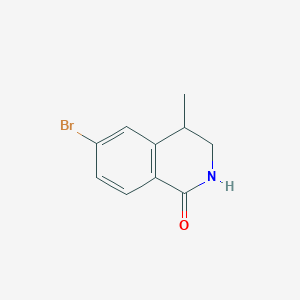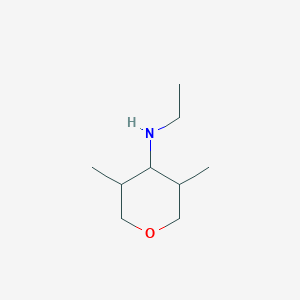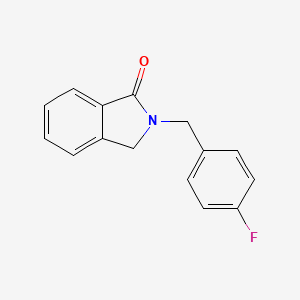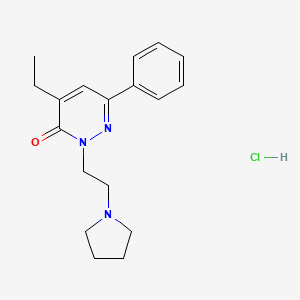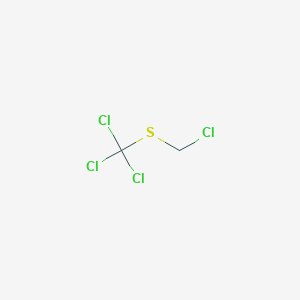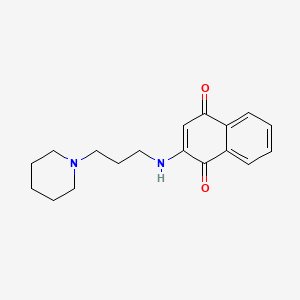![molecular formula C8H14BrN B13969613 2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
2-(Bromomethyl)-6-azaspiro[3.4]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-6-azaspiro[34]octane is an organic compound characterized by a spirocyclic structure, which includes a bromomethyl group and an azaspiro moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro precursor with a bromomethylating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group . The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
化学反应分析
Types of Reactions
2-(Bromomethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon, 6-azaspiro[3.4]octane.
科学研究应用
2-(Bromomethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
作用机制
The mechanism of action of 2-(Bromomethyl)-6-azaspiro[3.4]octane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane
- 2-(Bromomethyl)spiro[3.4]octane
Uniqueness
2-(Bromomethyl)-6-azaspiro[3.4]octane is unique due to the presence of the azaspiro moiety, which imparts distinct chemical and biological properties compared to other spirocyclic compounds. The azaspiro structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C8H14BrN |
|---|---|
分子量 |
204.11 g/mol |
IUPAC 名称 |
2-(bromomethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H14BrN/c9-5-7-3-8(4-7)1-2-10-6-8/h7,10H,1-6H2 |
InChI 键 |
IDLUFIBYJXWSSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC12CC(C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



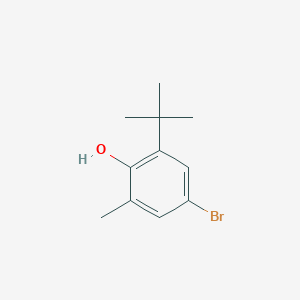
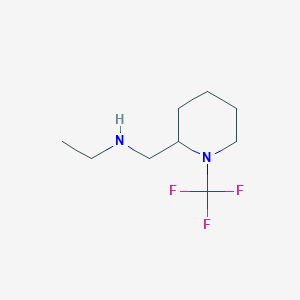

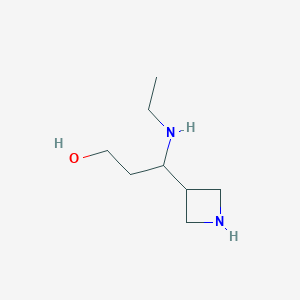
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
